molecular formula C14H15N5O B14940979 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B14940979
M. Wt: 269.30 g/mol
InChI Key: QOSASUQBXYHRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI

    Reduction: NaBH4, hydrogen gas (H2) with a suitable catalyst

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties and potential applications. Its phenethyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

2-amino-5-methyl-6-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H15N5O/c1-9-11(8-7-10-5-3-2-4-6-10)12(20)19-14(16-9)17-13(15)18-19/h2-6H,7-8H2,1H3,(H3,15,16,17,18)

InChI Key

QOSASUQBXYHRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.